2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid
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Overview
Description
2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid is a compound that features a maleimide group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid typically involves the reaction of 4-aminobenzoic acid with maleic anhydride to form the corresponding maleamic acid. This intermediate is then cyclized to form the maleimide derivative . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the maleimide group to form different derivatives.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The maleimide group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making the compound effective in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenylacetic acid
- 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
Uniqueness
What sets 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid apart from similar compounds is its specific structural configuration, which imparts unique reactivity and biological activity. The presence of the propanoic acid moiety enhances its solubility and potential for forming diverse derivatives .
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-[4-(2,5-dioxopyrrol-1-yl)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C14H13NO4/c1-14(2,13(18)19)9-3-5-10(6-4-9)15-11(16)7-8-12(15)17/h3-8H,1-2H3,(H,18,19) |
InChI Key |
GSOPIFOFZQQILI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N2C(=O)C=CC2=O)C(=O)O |
Origin of Product |
United States |
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